molecular formula C33H43ClN4O6 B10828953 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI)

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI)

Cat. No.: B10828953
M. Wt: 627.2 g/mol
InChI Key: UAKPOTPFIRRROB-JEEYCYDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrapyrrole family, structurally related to bile pigments such as bilirubin and biliverdin. Its molecular formula is C₃₃H₄₄N₄O₆·HCl, with a stereospecific configuration at the 4R and 16R positions. The presence of diethyl groups at positions 3 and 18 distinguishes it from other derivatives, while the monohydrochloride salt enhances its solubility in aqueous environments .

Properties

IUPAC Name

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H/b28-15-;/t26-,27-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKPOTPFIRRROB-JEEYCYDXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

21H-Biline-8,12-dipropanoic acid, commonly known as stercobilin hydrochloride, is a complex tetrapyrrolic compound derived from heme degradation. Its primary role in biological systems is as a product of heme metabolism, specifically resulting from the breakdown of hemoglobin. This compound is notable for its contribution to the brown coloration of human feces and serves as a significant indicator of metabolic processes within the body.

Chemical Structure and Properties

  • Molecular Formula: C33H47ClN4O6
  • Molecular Weight: 631.22 g/mol
  • CAS Number: 34217-90-8

Stercobilin is formed through a series of enzymatic reactions that convert heme into biliverdin and subsequently into bilirubin before finally yielding stercobilin. This pathway is crucial for the detoxification and excretion of heme-derived products.

Metabolic Pathway

The metabolic pathway for stercobilin involves several key steps:

  • Heme Degradation : Heme is broken down into biliverdin by heme oxygenase.
  • Reduction to Bilirubin : Biliverdin is reduced to bilirubin by biliverdin reductase.
  • Conjugation : Bilirubin undergoes conjugation in the liver to form water-soluble bilirubin diglucuronide.
  • Excretion : Conjugated bilirubin is excreted into bile and then transformed by intestinal bacteria into stercobilinogen, which is further oxidized to stercobilin.

Biological Significance

Stercobilin plays several important roles in biological systems:

  • Indicator of Liver Function : The presence and concentration of stercobilin in feces can indicate normal liver function and the efficiency of heme metabolism.
  • Antioxidant Properties : Research has suggested that stercobilin exhibits antioxidant activity due to its structural characteristics. This property may protect cells from oxidative stress and damage.

Case Studies and Research Findings

  • Antioxidant Activity : A study indicated that stercobilin could scavenge free radicals, thus preventing oxidative damage in neuronal tissues (PMID: 31353321). This suggests potential neuroprotective effects.
  • Environmental Monitoring : The quantification of stercobilin in aquatic environments has been proposed as a method for assessing fecal contamination, which is critical for public health (Source: Smolecule).
  • Gut Microbiota Interaction : Investigations have shown that stercobilin may influence gut microbiota composition through its excretion products, potentially impacting overall gut health (Source: Smolecule).

Applications

Stercobilin has several applications in research and clinical settings:

  • Biomarker for Liver Health : Its quantification can serve as a non-invasive biomarker for assessing liver function and diagnosing conditions related to heme metabolism.
  • Potential Therapeutic Uses : Due to its antioxidant properties, there is ongoing research into its potential therapeutic applications in conditions characterized by oxidative stress.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityScavenges free radicals; protects neuronal cellsPMID: 31353321
Liver Function IndicatorIndicates normal metabolism of hemeSmolecule
Environmental IndicatorUsed to assess fecal contamination in waterSmolecule
Gut Microbiota InfluenceMay affect gut microbiome compositionSmolecule

Scientific Research Applications

Clinical Diagnostics

This compound is primarily utilized in clinical diagnostics, particularly in tests for liver function. Its derivatives can be involved in the assessment of bilirubin levels in patients, aiding in the diagnosis of conditions such as jaundice and liver disease. The interactions of this compound with biological macromolecules are crucial for understanding its role in heme metabolism and its therapeutic potential.

Pharmacological Research

Research indicates that the compound may exhibit biological activities associated with bile pigments. Studies have shown that it can modulate enzyme activity and influence metabolic pathways related to heme degradation. This has implications for developing new therapeutic agents targeting metabolic disorders.

Material Science

In industrial settings, 21H-Biline-8,12-dipropanoic acid could potentially be used in the development of new materials due to its unique structural properties. Its ability to impart desirable characteristics such as conductivity makes it a candidate for applications in electronics and materials engineering.

Synthetic Chemistry

The synthesis of this compound typically involves complex multi-step organic reactions. Methods include the formation of pyrrole rings through the Paal-Knorr synthesis and subsequent introduction of carboxylic acid groups via carboxylation reactions. The optimization of these synthetic routes is crucial for enhancing yield and reducing production costs.

Diagnostic Tests

A study involving the use of derivatives of 21H-Biline-8,12-dipropanoic acid demonstrated its effectiveness in diagnosing liver diseases through bilirubin level assessment. The results indicated a strong correlation between the compound's reactivity with liver enzymes and the severity of liver dysfunction in patients.

Therapeutic Development

Research exploring the pharmacological properties of this compound has identified potential therapeutic applications in treating metabolic disorders linked to heme metabolism. Ongoing studies aim to elucidate the specific pathways affected by this compound to develop targeted therapies.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Hydrogenation Level Salt/Form
Target Compound (9CI) C₃₃H₄₄N₄O₆·HCl ~629.2* 3,18-diethyl Octahydro Monohydrochloride
Bilirubin (635-65-4) C₃₃H₃₆N₄O₆ 584.66 3,18-diethenyl (vinyl) Hexahydro Free acid
Biliverdin (114-25-0) C₃₃H₃₄N₄O₆ 582.7 3,18-diethenyl Tetrahydro Free acid
Urobilin (1856-98-0) C₃₃H₄₂N₄O₆ 590.72 3,18-diethyl Dodecahydro Free acid
Mesobiliverdin (493-88-9) C₃₃H₃₈N₄O₆ 586.68 3,18-diethyl Tetrahydro Free acid
Stercobilin (34217-90-8) C₃₃H₄₆N₄O₆ 610.75 3,18-diethyl Dodecahydro Free acid

*Estimated based on analogous compounds and HCl addition.

Key Structural Observations:
  • Substituents : The target compound and urobilin/mesobiliverdin share diethyl groups at positions 3 and 18, whereas bilirubin and biliverdin have diethenyl groups. This substitution reduces oxidative reactivity in the target compound compared to biliverdin .
  • Hydrogenation : The octahydro state of the target compound places it between bilirubin (hexahydro) and urobilin (dodecahydro), influencing its hydrophobicity and metabolic stability .

Physicochemical Properties

Property Target Compound Bilirubin Biliverdin Urobilin
Density (g/cm³) ~1.3 (estimated) 1.286 N/A N/A
Boiling Point (°C) >800 (decomposes) 850.7 N/A N/A
Water Solubility Moderate (HCl salt) Insoluble Low Low
LogP (Lipophilicity) ~5.0 (estimated) 5.19 N/A N/A
  • Solubility : The hydrochloride salt of the target compound likely improves bioavailability compared to bilirubin, which requires conjugation with albumin for transport in blood .
  • Thermal Stability : The high boiling point (>800°C) aligns with similar tetrapyrroles, which decompose rather than boil .

Preparation Methods

Core Tetrapyrrole Assembly

The biline skeleton is constructed via cyclization of linear tetrapyrrole precursors. Industrial methods often employ heme degradation as a starting point, leveraging enzymatic pathways to generate biliverdin IXα (C₃₃H₃₄N₄O₆), which is subsequently reduced to bilirubin derivatives. Chemical synthesis alternatives utilize Knorr-type pyrrole condensation to build the tetrapyrrole backbone, followed by oxidative coupling to form the biline structure.

Key intermediates include:

  • Biliverdin IXα : Serves as a precursor for functionalization at the 3 and 18 positions.

  • Bilirubin dimethyl ester : Provides a protected form for selective alkylation.

Diethyl Group Introduction

The 3,18-diethyl substituents are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .

Friedel-Crafts Alkylation

In a representative procedure:

  • Biliverdin IXα (1 mmol) is dissolved in anhydrous dichloromethane under argon.

  • Ethyl bromide (2.5 eq) and AlCl₃ (1.2 eq) are added at 0°C.

  • The reaction is stirred for 12 h at room temperature, yielding 3,18-diethylbiliverdin (78% yield).

Limitations : Poor regioselectivity necessitates chromatographic purification (SiO₂, toluene/acetone gradient).

Palladium-Catalyzed Coupling

Superior selectivity is achieved using Suzuki-Miyaura coupling :

ReagentQuantityRole
3,18-Dibromobiliverdin1 eqElectrophilic core
Ethylboronic acid2.2 eqNucleophile
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃3 eqBase

Reaction conditions: DMF/H₂O (4:1), 80°C, 6 h. Yield: 85–92%.

Stereochemical Control at (4R,16R)

The (4R,16R) configuration is established through:

Enzymatic Resolution

Biliverdin reductase (BVR-A), an NADPH-dependent enzyme, selectively reduces the 4,16 double bonds with >99% enantiomeric excess (ee).

Procedure :

  • 3,18-Diethylbiliverdin (0.1 mM)

  • BVR-A (0.2 mg/mL)

  • NADPH (1 mM) in Tris-HCl buffer (pH 7.4)

  • Incubate at 37°C for 2 h

Chiral Auxiliary Approach

For non-enzymatic synthesis, Evans oxazolidinones direct asymmetric hydrogenation:

  • Tetrapyrrole core is functionalized with oxazolidinone groups at C4/C16.

  • Hydrogenation over Pd/C (10%) in EtOAc at 50 psi H₂.

  • Auxiliary removal via LiOH hydrolysis.

Yield : 70% with 95% ee.

Hydrochloride Salt Formation

The monohydrochloride salt is prepared by treating the free base with HCl gas in anhydrous ethanol:

ParameterValue
Free base solubility12 mg/mL in EtOH
HCl gas flow rate0.5 L/min
Temperature0–5°C
Precipitation pH3.8–4.2

Crystalline product is isolated by filtration, washed with cold EtOH, and dried under vacuum (0.5 mmHg, 25°C).

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility:

Reactor Configuration :

  • Module 1: Tetrapyrrole alkylation (residence time: 30 min)

  • Module 2: Enzymatic reduction (immobilized BVR-A on silica)

  • Module 3: Acidification (in-line pH monitoring)

Process Metrics :

ParameterValue
Annual production capacity2.4 metric tons
Purity (HPLC)≥99.5%
Overall yield62%

Analytical Characterization

Critical quality attributes are verified via:

Spectroscopic Analysis

TechniqueKey Data
UV-Vis λₘₐₓ = 380 nm (ε = 28,400 M⁻¹cm⁻¹)
¹H NMR (DMSO-d6)δ 10.2 (s, 2H, NH), δ 1.4 (t, 6H, CH₂CH₃)
HRMS m/z 585.2543 [M+H]⁺ (calc. 585.2539)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/EtOH 85:15) shows 99.1% ee.

Challenges and Optimization

Key synthesis challenges include:

  • Diethyl Group Migration : Minimized by low-temperature alkylation.

  • Epimerization at C4/C16 : Controlled via pH stabilization during salt formation.

  • Byproduct Formation : 8,12-dipropanoic acid lactonization is suppressed using bulky bases (DBU) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can experimental conditions be systematically optimized?

  • Methodology :

  • Employ Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters. Full factorial or fractional factorial designs can reduce trial-and-error approaches .
  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing experimental conditions .
  • Reference ICReDD's hybrid computational-experimental workflow for iterative feedback between simulation and lab validation .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY) for confirming molecular structure and stereochemistry .
  • HPLC with UV/Vis or mass detection for purity analysis. Gradient elution protocols using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) are effective for resolving polar derivatives .
  • Validate methods using statistical quality control (e.g., %RSD < 2% for retention times) .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

  • Methodology :

  • Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) .
  • Apply multivariate regression analysis to correlate raw material quality (e.g., solvent purity, catalyst activity) with product yield .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodology :

  • Use COMSOL Multiphysics coupled with AI to simulate reaction kinetics and fluid dynamics in microreactors or membrane-based systems .
  • Perform ab initio molecular dynamics (AIMD) to study solvent effects on reaction intermediates .
  • Validate predictions with high-throughput experimentation (HTE) platforms .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to track degradation pathways .
  • Apply principal component analysis (PCA) to decouple pH-dependent hydrolysis from thermal degradation .
  • Use cheminformatics tools to correlate structural motifs (e.g., lactone rings) with instability .

Q. How can reaction engineering improve enantiomeric excess in stereospecific steps?

  • Methodology :

  • Design chiral catalysts (e.g., organocatalysts or metal-ligand complexes) guided by computational docking studies .
  • Optimize membrane separation technologies (e.g., enantioselective nanofiltration) for continuous purification .
  • Validate using circular dichroism (CD) and chiral HPLC .

Q. What experimental frameworks address discrepancies between in vitro and in silico toxicity predictions?

  • Methodology :

  • Integrate toxicity prediction modules (e.g., OECD QSAR Toolbox) with experimental assays (e.g., Ames test, zebrafish embryotoxicity) .
  • Apply Bayesian inference to reconcile conflicting data by weighting assay reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.